Superior Yields in Biological Halogenation Compared to 3-Chlorotyrosine
3-Bromotyrosine formation is kinetically and thermodynamically favored over its chloro- analog in biological systems. Under physiological conditions, the bromination of tyrosyl residues is considerably more facile than chlorination [1]. This is quantitatively reflected in enzymatic assays where, at physiological halide concentrations, the yield of 3-bromotyrosine was 16-fold greater than that of 3-chlorotyrosine, even though chlorination was not affected by the presence of bromide [2].
| Evidence Dimension | Product formation yield |
|---|---|
| Target Compound Data | 16-fold higher level relative to 3-chlorotyrosine |
| Comparator Or Baseline | 3-chlorotyrosine (yield set as baseline of 1-fold) |
| Quantified Difference | 16-fold higher for 3-bromotyrosine |
| Conditions | Myeloperoxidase-catalyzed oxidation of human serum albumin in the presence of physiological concentrations of bromide and chloride. |
Why This Matters
This data demonstrates that 3-bromotyrosine is the dominant halogenation product in relevant biological conditions, making it the superior choice for detecting and quantifying eosinophil-driven protein oxidation where specificity and sensitivity are paramount.
- [1] Senthilmohan R, Kettle AJ. Bromination and chlorination reactions of myeloperoxidase at physiological concentrations of bromide and chloride. Arch Biochem Biophys. 2006;445(2):235-244. View Source
- [2] Senthilmohan R, Kettle AJ. Bromination and chlorination reactions of myeloperoxidase at physiological concentrations of bromide and chloride. Arch Biochem Biophys. 2006;445(2):235-244. View Source
